PKC-iota-IN-19 -

PKC-iota-IN-19

Catalog Number: EVT-1535380
CAS Number:
Molecular Formula: C21H22N6O
Molecular Weight: 374.45
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PKC-iota-IN-19 is a protein kinase C-iota (PKC-ι) inhibitor which binds post-kinase domain residues.
Overview

PKC-iota-IN-19 is a small-molecule inhibitor targeting the atypical protein kinase C-iota (PKC-ι), which is implicated in various cancers. The compound has been optimized from a fragment-based screening approach, demonstrating significant potency in inhibiting PKC-ι activity, making it a promising candidate for cancer therapy. PKC-ι plays a crucial role in cellular processes such as proliferation, differentiation, and apoptosis, and its dysregulation is associated with oncogenesis.

Source and Classification

PKC-ι is classified within the protein kinase C family, which consists of several isoforms categorized into three groups: classical, novel, and atypical. PKC-ι is part of the atypical subgroup alongside PKC-zeta. This classification is based on structural and functional characteristics, including their activation mechanisms and substrate specificities. The development of PKC-iota-IN-19 emerged from structure-activity relationship studies and X-ray crystallography to elucidate its binding interactions with PKC-ι .

Synthesis Analysis

Methods

The synthesis of PKC-iota-IN-19 involved a fragment-based drug discovery approach. Initial screening identified a pyridine fragment that exhibited weak inhibition of PKC-ι with an IC50 value of 424 μM. Subsequent optimization focused on enhancing potency through structural modifications. Notably, substituting phenyl groups with pyridine significantly improved potency, leading to derivatives with IC50 values as low as 270 nM.

Technical Details

The synthetic route included:

  1. Fragment Screening: Identifying initial hits through biochemical assays.
  2. Structure-Activity Relationship Studies: Systematic modifications to improve binding affinity.
  3. Crystallization: Analyzing the X-ray crystal structure of the compound in complex with PKC-ι to confirm binding modes and interactions .
Molecular Structure Analysis

Structure

The molecular structure of PKC-iota-IN-19 features a core pyridine moiety linked to an amide group, which is critical for its interaction with the enzyme's active site. The compound's design allows for specific hydrogen bonding and hydrophobic interactions with key residues in the PKC-ι binding pocket.

Data

Key structural data includes:

  • Molecular Formula: C₁₃H₁₅N₃O
  • Molecular Weight: 229.28 g/mol
  • Binding Interactions: The compound engages in hydrogen bonds with residues such as Val335 and Glu333, as well as van der Waals contacts with Asp396 .
Chemical Reactions Analysis

Reactions

PKC-iota-IN-19 primarily acts through competitive inhibition of PKC-ι, affecting downstream signaling pathways involved in cell growth and survival. The compound's mechanism involves blocking substrate access to the active site of the kinase.

Technical Details

The reaction kinetics were characterized using various biochemical assays that measured enzyme activity in the presence of increasing concentrations of PKC-iota-IN-19. The resulting data confirmed its efficacy as an inhibitor across different concentrations .

Mechanism of Action

Process

PKC-iota-IN-19 inhibits PKC-ι by binding to its active site, preventing the phosphorylation of target substrates that drive oncogenic signaling pathways. This inhibition disrupts critical processes such as cell proliferation and survival.

Data

In vitro studies demonstrated that treatment with PKC-iota-IN-19 leads to reduced phosphorylation levels of known substrates, indicating effective blockade of PKC-ι activity .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Solid form (typically a crystalline powder).
  • Solubility: High solubility at physiological pH (7.4), facilitating ease of formulation for therapeutic use.

Chemical Properties

  • Stability: The compound exhibits stability under standard laboratory conditions.
  • Reactivity: It shows selective reactivity towards atypical protein kinases, particularly PKC-ι.

Relevant analyses confirm that PKC-iota-IN-19 maintains its integrity and activity over time when stored appropriately .

Applications

PKC-iota-IN-19 is primarily being explored for its potential therapeutic applications in oncology, specifically targeting cancers where PKC-ι is overexpressed or plays a pivotal role in tumor progression. Research indicates that inhibiting this kinase could enhance the efficacy of existing cancer treatments by overcoming resistance mechanisms associated with aberrant signaling pathways .

Properties

Product Name

PKC-iota-IN-19

IUPAC Name

2-Amino-5-(3-(piperazin-1-yl)phenyl)-N-(pyridin-4-yl)nicotinamide

Molecular Formula

C21H22N6O

Molecular Weight

374.45

InChI

InChI=1S/C21H22N6O/c22-20-19(21(28)26-17-4-6-23-7-5-17)13-16(14-25-20)15-2-1-3-18(12-15)27-10-8-24-9-11-27/h1-7,12-14,24H,8-11H2,(H2,22,25)(H,23,26,28)

InChI Key

YDMJAALVMGFGRY-UHFFFAOYSA-N

SMILES

O=C(NC1=CC=NC=C1)C2=C(N)N=CC(C3=CC=CC(N4CCNCC4)=C3)=C2

Solubility

Soluble in DMSO

Synonyms

PKC-iota-IN 19; PKC iota-IN-19; PKC-iota-IN-19

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.